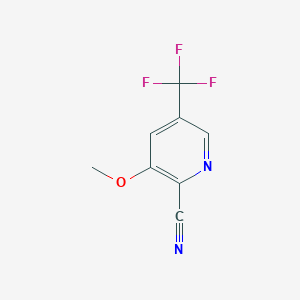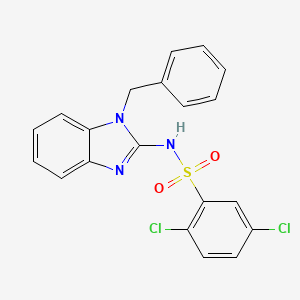![molecular formula C25H30N2O2 B3134958 N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea CAS No. 400085-16-7](/img/structure/B3134958.png)
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea, also known as MPAU, is a chemical compound used in scientific research. It is a potent inhibitor of the TRPM8 ion channel, which is involved in the sensation of cold and pain. MPAU has been studied for its potential therapeutic applications in various conditions, including chronic pain, cancer, and neurodegenerative diseases.
Mecanismo De Acción
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea acts as a potent inhibitor of the TRPM8 ion channel, which is involved in the sensation of cold and pain. TRPM8 is expressed in various tissues, including sensory neurons, prostate, and breast cancer cells. By inhibiting TRPM8, N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea can reduce cold and pain sensations, as well as potentially inhibit cancer cell growth and promote neuroprotection.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea has been shown to have various biochemical and physiological effects in animal models. It can reduce cold and pain sensations, as well as inhibit cancer cell growth and promote neuroprotection. Additionally, N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea has been shown to have anti-inflammatory effects and can reduce the release of pro-inflammatory cytokines in models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea has several advantages for lab experiments, including its potency and specificity for the TRPM8 ion channel. However, N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Additionally, N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea may have off-target effects on other ion channels, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea research, including further investigation of its potential therapeutic applications in chronic pain, cancer, and neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea and to identify any potential off-target effects. Finally, the development of more potent and selective TRPM8 inhibitors could lead to the discovery of novel therapeutics for various conditions.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea has also been investigated for its potential anti-cancer properties, as TRPM8 is overexpressed in various cancer types, including prostate, breast, and lung cancer. Additionally, N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea has been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-phenyl-2-adamantyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-29-23-9-7-22(8-10-23)27-24(28)26-16-25(19-5-3-2-4-6-19)20-12-17-11-18(14-20)15-21(25)13-17/h2-10,17-18,20-21H,11-16H2,1H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMVDHYEWBZKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B3134882.png)
![2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate](/img/structure/B3134884.png)
![3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate](/img/structure/B3134890.png)
![N-(4-chlorophenyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B3134893.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B3134901.png)
![2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3134918.png)
![3-pyridinylmethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3134925.png)

![Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B3134944.png)
![Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate](/img/structure/B3134956.png)


![N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3134985.png)
